2-(2-(Diethylamino)ethylamino)-4-methylpyridine
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Overview
Description
N-[2-(Diethylamino)ethyl]-4-methyl-2-pyridinamine is an organic compound that belongs to the class of amines It is characterized by the presence of a diethylaminoethyl group attached to a pyridine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-4-methyl-2-pyridinamine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine product.
Industrial Production Methods
On an industrial scale, the production of N-[2-(Diethylamino)ethyl]-4-methyl-2-pyridinamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-4-methyl-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-4-methyl-2-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-4-methyl-2-pyridinamine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Diethylamino)ethyl]benzamide: This compound shares the diethylaminoethyl group but has a benzamide moiety instead of a pyridine ring.
N-[2-(Diethylamino)ethyl]-4-aminobenzoate: Similar in structure but with an aminobenzoate group.
Uniqueness
N-[2-(Diethylamino)ethyl]-4-methyl-2-pyridinamine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to benzamide or aminobenzoate derivatives. This uniqueness makes it valuable in specific applications where the pyridine ring’s properties are advantageous.
Properties
CAS No. |
23826-76-8 |
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Molecular Formula |
C12H21N3 |
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-methylpyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N3/c1-4-15(5-2)9-8-14-12-10-11(3)6-7-13-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,13,14) |
InChI Key |
AUNNWVPUSFLSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC=CC(=C1)C |
Origin of Product |
United States |
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